2,5-Dibromo-3-nitrothiophene

Vue d'ensemble

Description

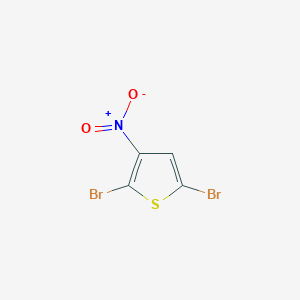

2,5-Dibromo-3-nitrothiophene is a heterocyclic compound that belongs to the thiophene family Thiophenes are five-membered aromatic rings containing one sulfur atom The compound has the molecular formula C₄HBr₂NO₂S and is characterized by the presence of two bromine atoms and one nitro group attached to the thiophene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3-nitrothiophene typically involves the bromination and nitration of thiophene derivatives. One common method is the direct bromination of thiophene using bromine in acetic acid or chloroform, followed by nitration using nitric acid and sulfuric acid . The reaction conditions must be carefully controlled to ensure selective substitution at the desired positions on the thiophene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of microwave-assisted synthesis has been explored to achieve faster reaction times and higher yields .

Analyse Des Réactions Chimiques

Types of Reactions: 2,5-Dibromo-3-nitrothiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products:

Substitution: Formation of various substituted thiophenes.

Reduction: Formation of 2,5-dibromo-3-aminothiophene.

Oxidation: Formation of thiophene sulfoxides or sulfones.

Applications De Recherche Scientifique

Organic Synthesis

Building Block for Complex Molecules

2,5-Dibromo-3-nitrothiophene serves as a fundamental building block in organic synthesis. Its structure allows for various substitution reactions, making it ideal for creating more complex organic molecules. It is particularly useful in the synthesis of thieno[3,4-b]thiadiazoles and thienopyrazines, which are important in the development of organic semiconductors and photovoltaic materials .

Synthesis Pathways

The synthesis of this compound typically involves bromination and nitration of thiophene derivatives. A common method includes the direct bromination using bromine in acetic acid, followed by nitration with nitric and sulfuric acids .

Materials Science

Organic Semiconductors

In materials science, this compound is employed in developing organic semiconductors. It has been used to create polymer semiconductors with medium to wide bandgaps, enhancing the efficiency of devices such as organic solar cells .

Photodetectors

This compound is also utilized in fabricating small molecule photodetectors (SMPDs). For instance, SMPDs based on thieno[3,4-b]thiadiazole derived from this compound exhibited high detectivity at specific wavelengths, demonstrating its potential in optoelectronic applications .

Medicinal Chemistry

Potential Biological Activities

Research into the medicinal applications of this compound has revealed its potential as a precursor for drug development. The compound's nitro groups can be reduced to amino groups, facilitating the synthesis of biologically active derivatives .

Case Studies

In a study exploring its antimycobacterial activity, derivatives synthesized from this compound showed varying degrees of effectiveness against Mycobacterium tuberculosis. The introduction of specific substituents significantly influenced their biological activity .

Industrial Applications

Dyes and Pigments

In industrial settings, this compound is used to produce dyes and pigments. Its chemical properties allow it to participate in various coupling reactions that are essential for synthesizing colorants and specialty chemicals .

Table 1: Synthesis Methods for this compound

| Method | Description |

|---|---|

| Bromination | Direct bromination using bromine in acetic acid |

| Nitration | Nitration with nitric acid and sulfuric acid |

| Coupling Reactions | Utilization in Pd-catalyzed Stille coupling reactions |

Table 2: Applications Overview

| Application Area | Specific Uses |

|---|---|

| Organic Synthesis | Building block for complex organic molecules |

| Materials Science | Development of organic semiconductors |

| Medicinal Chemistry | Precursor for drug development |

| Industrial Applications | Production of dyes and specialty chemicals |

Mécanisme D'action

The mechanism of action of 2,5-Dibromo-3-nitrothiophene in various applications depends on its chemical reactivity. In organic synthesis, the compound acts as an electrophile due to the presence of electron-withdrawing groups (bromine and nitro). This makes it susceptible to nucleophilic attack, facilitating substitution reactions. In materials science, its conjugated system allows for electron delocalization, making it suitable for use in electronic devices .

Comparaison Avec Des Composés Similaires

- 2,5-Dibromo-3-methylthiophene

- 2,5-Dibromo-3-chlorothiophene

- 2,5-Dibromo-3-aminothiophene

Comparison: 2,5-Dibromo-3-nitrothiophene is unique due to the presence of both bromine and nitro groups, which impart distinct reactivity and properties. Compared to 2,5-Dibromo-3-methylthiophene, the nitro group in this compound makes it more electron-deficient, enhancing its electrophilic character.

Activité Biologique

2,5-Dibromo-3-nitrothiophene (DBNT) is a compound of significant interest in medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article explores the biological activity of DBNT, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

DBNT is characterized by its fully substituted thiophene unit, featuring two electron-withdrawing nitro groups at the 3 and 4 positions, and two bromo groups at the 2 and 5 positions. This configuration enhances its reactivity and interaction with biological systems.

Target of Action

The primary targets of DBNT are the thiophene units within biological systems. The compound's nitro groups can undergo reduction to form amino groups, which can further participate in the synthesis of various bioactive compounds such as thienopyrazines and thieno[3,4-b]thiadiazoles.

Mode of Action

DBNT interacts with its targets through reduction and coupling processes. The reduction of nitro groups to amino groups is a critical step that facilitates the formation of more complex structures with potential therapeutic applications.

Biochemical Pathways

DBNT influences several biochemical pathways, particularly those involved in the synthesis of electron-deficient compounds like thieno[3,4-b]thiadiazoles. Its ability to undergo Pd-catalyzed Stille coupling reactions allows it to serve as a building block for more complex organic molecules.

Pharmacological Studies

Research has indicated that DBNT exhibits antimicrobial properties. A study assessing various substituted thiophenes found that compounds similar to DBNT displayed significant activity against E. coli, M. luteus, and A. niger. Specifically, derivatives such as 2-bromo-3,5-dinitrothiophene demonstrated potent inhibitory effects against these organisms .

Case Study: Antimycobacterial Activity

In a comparative study of nitrothiophenes, DBNT's structural analogs were evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. The results indicated that modifications in the nitro group positioning significantly impacted biological activity, suggesting that DBNT could be a candidate for further exploration in antitubercular drug development .

Synthesis and Applications

DBNT has been utilized in various synthetic pathways to develop novel organic compounds. It serves as a precursor in the synthesis of thieno[3,2-b]thiophenes through nucleophilic aromatic substitution reactions involving thiolates . Additionally, its application in organic electronics highlights its versatility beyond biological contexts.

Summary Table: Biological Activity Overview

| Property | Details |

|---|---|

| Chemical Structure | This compound |

| Mechanism of Action | Reduction of nitro groups; formation of thienopyrazines |

| Biochemical Pathways | Synthesis of electron-deficient compounds |

| Antimicrobial Activity | Effective against E. coli, M. luteus, A. niger |

| Potential Applications | Organic synthesis; materials science |

| Toxicity Concerns | Potential mutagenic effects observed |

Propriétés

IUPAC Name |

2,5-dibromo-3-nitrothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr2NO2S/c5-3-1-2(7(8)9)4(6)10-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYJLCFYMHSSKHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1[N+](=O)[O-])Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406966 | |

| Record name | 2,5-dibromo-3-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2160-51-2 | |

| Record name | 2,5-dibromo-3-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.